molecular formula C3H2I2N2 B100139 2,4-diiodo-1H-imidazole CAS No. 19198-80-2

2,4-diiodo-1H-imidazole

Cat. No.: B100139
CAS No.: 19198-80-2
M. Wt: 319.87 g/mol
InChI Key: VZSKMIVGFKARLQ-UHFFFAOYSA-N
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Description

2,4-Diiodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Scientific Research Applications

2,4-Diiodo-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

While specific safety and hazard information for 2,4-diiodo-1H-imidazole is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of efficient synthesis methods for 2,4-diiodo-1H-imidazole and other imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diiodo-1H-imidazole typically involves the iodination of imidazole derivatives. One common method is the direct iodination of imidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodo-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The iodine atoms can be reduced to form deiodinated imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like acetonitrile or water.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution Reactions: Formation of substituted imidazole derivatives with various functional groups.

    Oxidation Reactions: Formation of imidazole N-oxides.

    Reduction Reactions: Formation of deiodinated imidazole derivatives.

Comparison with Similar Compounds

    2-Iodo-1H-imidazole: Contains a single iodine atom at the 2 position.

    4-Iodo-1H-imidazole: Contains a single iodine atom at the 4 position.

    2,4,5-Triiodo-1H-imidazole: Contains three iodine atoms at the 2, 4, and 5 positions.

Uniqueness: 2,4-Diiodo-1H-imidazole is unique due to the presence of two iodine atoms at specific positions on the imidazole ring, which can significantly influence its chemical reactivity and potential applications. The dual iodination can enhance its ability to participate in substitution reactions and increase its utility in radiopharmaceutical applications.

Properties

IUPAC Name

2,5-diiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKMIVGFKARLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501398
Record name 2,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19198-80-2
Record name 2,5-Diiodo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19198-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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